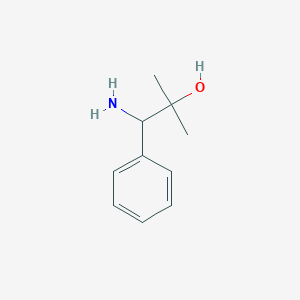
1-Amino-2-methyl-1-phenylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-methyl-1-phenylpropan-2-ol is a chemical compound with the linear formula C10H15NO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H15NO . The compound has a molecular weight of 165.24 .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a melting point of 82-85 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Enzymatic Resolution and Asymmetric Synthesis
1-Amino-2-methyl-1-phenylpropan-2-ol is utilized in enzymatic processes for the resolution of chiral 1,3-amino alcohols, which are important in asymmetric synthesis. For instance, Candida antarctica lipase A (CAL-A) has been identified as an effective biocatalyst for the transesterification reaction of 3-amino-3-phenylpropan-1-ol derivatives. This process is valuable for producing intermediates like (S)-dapoxetine, synthesized with high enantiomeric excess (Torre, Gotor‐Fernández, & Gotor, 2006).
Enzymatic N-Demethylation Study
The compound is also relevant in studies of enzymatic N-demethylation. Research on the N-demethylation of similar tertiary amines by rodent liver homogenates revealed insights into kinetic isotope effects, which are significant in understanding the biochemical reactions involved (Abdel-Monem, 1975).
Chiral Catalysts in Enantioselective Synthesis
The compound is used as a chiral catalyst in enantioselective synthesis. For example, amino alcohols like 1-phenylethanol have been used as chiral catalysts in the enantioselective addition of diethylzinc to arylaldehydes, producing optically active 1-arylpropanols with significant enantiomeric excess (Iuliano, Pini, & Salvadori, 1995).
Antimalarial Activity
There's research exploring the antimalarial properties of compounds structurally related to this compound. A variety of 2-amino-3-arylpropan-1-ols were synthesized and evaluated for their effectiveness against different strains of malaria, providing insights into potential therapeutic applications (D’hooghe et al., 2011).
Enantioselective Oxidation Studies
The compound also plays a role in studies related to enantioselective oxidation. Research demonstrated measurable enantioselectivity in the conversion of 2-methyl-1-phenylpropan-1-ol to isobutyrophenone, shedding light on the mechanisms of asymmetric oxidation reactions (Brooks et al., 1992).
Safety and Hazards
Wirkmechanismus
Target of Action
It is structurally similar to phenylpropanolamine (ppa), which is known to act as an indirect sympathomimetic . PPA induces norepinephrine release, thereby activating adrenergic receptors .
Mode of Action
This means it could potentially stimulate the release of norepinephrine, a neurotransmitter that interacts with adrenergic receptors, leading to various physiological responses .
Biochemical Pathways
If it acts similarly to ppa, it might influence the adrenergic system, which plays a crucial role in the body’s fight-or-flight response .
Pharmacokinetics
Ppa, a structurally similar compound, is known to be metabolized in the liver by the cyp2d6 enzyme, with an elimination half-life of 21–34 hours . This suggests that 1-Amino-2-methyl-1-phenylpropan-2-ol might have similar ADME properties.
Result of Action
If it acts similarly to PPA, it might induce physiological responses associated with the activation of adrenergic receptors, such as increased heart rate and blood pressure .
Eigenschaften
IUPAC Name |
1-amino-2-methyl-1-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKPSIGKWYUNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
826-60-8 |
Source


|
| Record name | 1-amino-2-methyl-1-phenylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


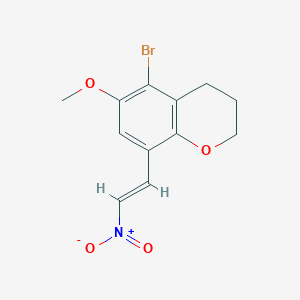
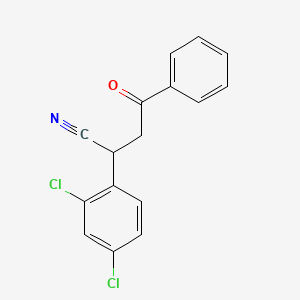

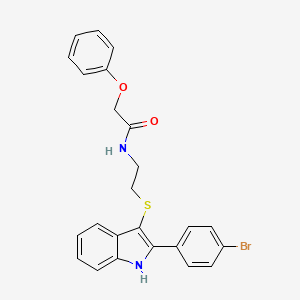

![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2752951.png)
![(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)


![2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2752957.png)
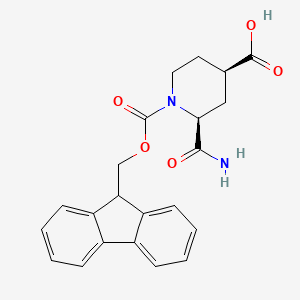

![Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B2752963.png)